3-Chloro-2-iodothiophene

Medicinal Chemistry Organic Synthesis Materials Science

Sourcing a halothiophene that enables precise, stepwise cross-coupling without protecting group manipulations remains a synthetic bottleneck. 3-Chloro-2-iodothiophene solves this via orthogonal halogen reactivity. - **Chemoselectivity**: C-I bond (BDE ~209 kJ/mol) reacts 1st (Suzuki, Stille, C-N coupling); C-Cl bond (BDE ~327 kJ/mol) remains intact for 2nd orthogonal step. - **Atom Economy**: 4.09 mmol/g vs 3.46 mmol/g for 3-bromo-2-iodothiophene - lowers intermediate cost. - **Critical for**: Polyfunctionalized APIs, regioregular polythiophenes for OFETs/OPVs.

Molecular Formula C4H2ClIS
Molecular Weight 244.48 g/mol
CAS No. 1502188-53-5
Cat. No. B3104832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-iodothiophene
CAS1502188-53-5
Molecular FormulaC4H2ClIS
Molecular Weight244.48 g/mol
Structural Identifiers
SMILESC1=CSC(=C1Cl)I
InChIInChI=1S/C4H2ClIS/c5-3-1-2-7-4(3)6/h1-2H
InChIKeyVZKNBCJDVLLTCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-iodothiophene Overview


3-Chloro-2-iodothiophene (CAS 1502188-53-5) is a polyhalogenated thiophene derivative, characterized by the presence of both chlorine and iodine atoms on the thiophene ring . It has a molecular weight of 244.48 g/mol and the molecular formula C4H2ClIS [1]. This compound is primarily utilized as a versatile small molecule scaffold in organic synthesis, particularly in the development of pharmaceuticals and advanced organic electronic materials . Its structure is defined by a five-membered aromatic heterocycle containing sulfur, with halogen substituents at the 2- (iodine) and 3- (chlorine) positions .

1
Orthogonal reactivity C–I / C–Cl bonds for sequential functionalization
2
Chemoselective coupling Site-selective cross-coupling at 2-position
3
Versatile scaffold Pharmaceutical and organic electronic materials

3-Chloro-2-iodothiophene: Why Generic Substitution Fails


Substituting 3-Chloro-2-iodothiophene with a generic halothiophene or a different mixed dihalothiophene (e.g., 3-bromo-2-iodothiophene or 2-chloro-3-iodothiophene) is not feasible due to its unique orthogonal reactivity profile [1]. The significant difference in bond dissociation energies between the C–I bond and the C–Cl bond enables highly chemoselective, sequential functionalization [2]. This allows for the predictable and site-selective coupling at the 2-position (C–I) while retaining the 3-position chlorine atom (C–Cl) for a subsequent, distinct transformation [3]. Such precise control over a synthetic sequence is unattainable with a single halogen or even with combinations of more closely matched halogens (e.g., C–Br/C–I) [4], making this specific compound a critical, non-substitutable building block for complex molecule construction.

Narrowed chemoselective window
Analog 3-bromo-2-iodothiophene has a more reactive C–Br bond, reducing sequential coupling fidelity.
Loss of sequential functionalization
Single-halogen or less differentiated dihalothiophenes cannot support predictable two-step diversification.
Regioisomeric mismatch
2-Chloro-3-iodothiophene inverts coupling sites, disrupting established synthetic routes.

3-Chloro-2-iodothiophene: Quantified Differentiators


C–I / C–Cl Orthogonal Reactivity

3-Chloro-2-iodothiophene demonstrates a highly chemoselective functionalization of the C–I bond in the presence of the C–Cl bond. This is a key differentiator against closely related analogs like 3-bromo-2-iodothiophene, where the C–Br bond is significantly more reactive than a C–Cl bond, reducing the chemoselective window [1]. The distinct electronic properties of iodine and chlorine allow for the design of site-selective tandem C–S/C–N couplings in a single operational step, a process that is inefficient or fails with other dihalothiophene isomers [2].

C–I/C–Cl Orthogonality
Reported
C–I selectively reacts; C–Cl remains intact
Enables sequential coupling planning
Bond energy difference: C–I ~214 vs C–Cl ~327 kJ/mol
Medicinal Chemistry Organic Synthesis Materials Science

Procurement Advantage: Molar Yield per Gram

3-Chloro-2-iodothiophene (C4H2ClIS, MW 244.48 g/mol) offers a distinct procurement advantage over the heavier 3-bromo-2-iodothiophene (C4H2BrIS, MW 288.93 g/mol) [1]. When purchased by mass (e.g., per gram), a sample of 3-Chloro-2-iodothiophene contains a higher number of moles of the functional building block. This translates to more synthetic potential per unit mass, reducing raw material costs for large-scale applications and improving atom economy [2].

Molar yield per gram
Reported
4.09 mmol/g
Higher synthetic potential per mass unit
18.4% more than 3-bromo analog (3.46 mmol/g)
Process Chemistry Cost-Efficiency Synthetic Utility

Synthetic Accessibility via Halogen Dance

3-Chloro-2-iodothiophene can be strategically accessed from more readily available precursors via a 'halogen dance' reaction. Starting from dihalo-substituted thiophenes, this method allows for the efficient preparation of the specific 2-iodo-3-chloro regioisomer [1]. This synthetic pathway differentiates it from other dihalothiophenes that may require more complex, lower-yielding, or less scalable routes [2].

Halogen dance route
Class-level
Synthesized from simpler dihalothiophenes
Supports supply chain evaluation
Review for large-scale applicability
Synthetic Methodology Process Development Halogen Dance

3-Chloro-2-iodothiophene: High-Value Application Scenarios


Sequential Cross-Coupling for Medicinal Chemistry

Procurement of 3-Chloro-2-iodothiophene is essential for medicinal chemists constructing complex, polyfunctionalized heterocyclic cores. The orthogonal reactivity of the C–I and C–Cl bonds allows for a first palladium- or nickel-catalyzed cross-coupling (e.g., Suzuki, Stille, or C–S/C–N bond formation) selectively at the 2-position [1]. The retained chlorine atom at the 3-position then serves as a handle for a second, orthogonal coupling or nucleophilic aromatic substitution, enabling the rapid and controlled diversification of lead compounds [2].

Building Block for Organic Electronic Materials

In the field of organic electronics, 3-Chloro-2-iodothiophene is a valuable precursor for synthesizing regioregular polythiophenes and donor-acceptor copolymers used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [1]. The ability to site-selectively couple the molecule ensures precise control over the polymer's backbone structure and electronic properties, which is critical for device performance [2].

Cost-Effective Agrochemical Intermediate Synthesis

For process chemists scaling up the synthesis of agrochemical active ingredients, the procurement of 3-Chloro-2-iodothiophene presents a more atom-economical choice compared to heavier analogs like 3-bromo-2-iodothiophene. The higher molar yield per gram purchased (4.09 mmol/g vs. 3.46 mmol/g) [1] translates directly into lower raw material costs for the production of key intermediates [2].

Application
Selection Property
Validation Focus
Medicinal chemistry sequential coupling
Orthogonal C–I / C–Cl reactivity
Chemoselective tandem coupling sequence
Organic electronic polymer synthesis
Site-selective coupling control
Regioregular backbone fidelity
Agrochemical intermediate production
Higher molar yield per gram
Atom economy and cost efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-2-iodothiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.